molecular formula C3H2F4 B3028725 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- CAS No. 29118-25-0

1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

Cat. No. B3028725
CAS RN: 29118-25-0
M. Wt: 114.04 g/mol
InChI Key: CDOOAUSHHFGWSA-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-, also known as 1Z-tetrafluoro-1-propene, is a fluorinated olefin with the chemical formula C3H2F4 . It is widely used in the manufacture of polymers, as a refrigerant, and in the synthesis of other fluorinated compounds.


Synthesis Analysis

Tetrafluoroallene reacts with bistrifluoromethyl nitroxide to produce perfluoro compounds and polymeric materials, demonstrating its reactivity and potential in synthesizing novel fluorinated materials. Vapor phase processes for synthesizing fluoropropenes like 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene involve tetrafluoropropene, highlighting its role in industrial chemical synthesis.


Molecular Structure Analysis

The chemical structure of 1Z-tetrafluoro-1-propene is composed of two carbon atoms and four fluorine atoms, which are arranged in a linear fashion. The IUPAC Name is (Z)-1,3,3,3-tetrafluoroprop-1-ene .


Chemical Reactions Analysis

This compound is highly reactive and can be used in a variety of chemical reactions. For example, it has been used in the synthesis of perfluoro compounds and polymeric materials.


Physical And Chemical Properties Analysis

The molecular weight of 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)- is 114.04 g/mol . It has a computed XLogP3-AA value of 1.7 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 114.00926271 g/mol .

Scientific Research Applications

High Temperature Heat Pumps

HFO-1234ze is considered a potential replacement working fluid for high temperature heat pumps . It has a low global warming potential (GWP < 1) and a critical temperature above 423 K . It’s believed to have good performance and development prospects in high temperature heat pumps .

properties

IUPAC Name

(Z)-1,3,3,3-tetrafluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOAUSHHFGWSA-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\F)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885447
Record name (Z)-1,3,3,3-Tetrafluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

CAS RN

29118-25-0
Record name (1Z)-1,3,3,3-Tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29118-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3,3-Tetrafluoropropene, (1Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-1,3,3,3-Tetrafluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1Z)-1,3,3,3-tetrafluoroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.261.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,3,3-TETRAFLUOROPROPENE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXV68QSS1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Reactant of Route 2
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Reactant of Route 3
Reactant of Route 3
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Reactant of Route 4
Reactant of Route 4
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Reactant of Route 5
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-
Reactant of Route 6
Reactant of Route 6
1-Propene, 1,3,3,3-tetrafluoro-, (1Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.